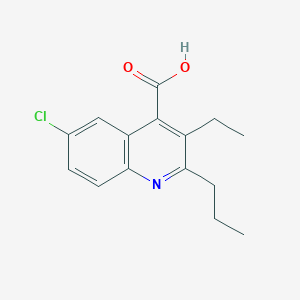

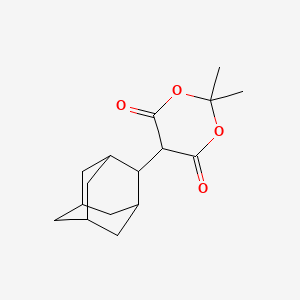

![molecular formula C13H18N2O5S2 B5558319 ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate and related compounds involves complex reactions, showcasing a variety of methods to achieve desired structures. For example, ethyl 6-aminonicotinate acyl sulfonamides, with structural similarities, were synthesized, demonstrating the intricate steps and conditions required for such chemical syntheses (Bach et al., 2013). Similarly, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were sequentially synthesized, highlighting the synthetic pathways employed in developing compounds with potential anticancer properties (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the importance of precise configurations for achieving desired chemical and biological activities. Studies have shown the crystal and molecular structure of ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate, which provides insight into the planarity of the central thienopyridine ring system and the significance of intramolecular hydrogen bonding (Patel et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate involves various reactions, including aminolysis and cyclocondensation, which are critical for modifying the compound’s structure and enhancing its potential applications. For instance, the aminolysis of S-(ethoxycarbonyl) O-ethyl dithiocarbonate was studied, shedding light on the reaction mechanisms and product formation in such processes (Palominos et al., 1983).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. While specific studies on ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate were not found, related research on compounds like ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate provides valuable insights into the selective synthesis and physical characteristics of similar compounds (Lebedˈ et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for its application in synthesis and drug design. The synthesis and characterization of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide highlight the compound’s potential in enzyme inhibition, providing a foundation for further exploration of its chemical properties (Khalid et al., 2016).

科学的研究の応用

Anticancer Potential

One study elaborated on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The synthesis involved ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate as a key intermediate. This research highlighted the strong anticancer potential of these compounds, with some derivatives showing low IC50 values, indicating their effectiveness relative to doxorubicin, a standard reference used in the study. This suggests the compounds' significant potential as therapeutic agents against cancer, although further in vivo studies are necessary to ascertain their practical applications (Rehman et al., 2018).

Antibacterial Activity

Another application includes the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, aiming to evaluate drug candidates for Alzheimer’s disease, but also showcasing potential antibacterial activity. These compounds were synthesized using ethyl piperidin-3-carboxylate, highlighting the structural versatility and applicability of such frameworks in generating molecules with biological activities. The study emphasizes the compounds' potential in treating microbial infections, demonstrating moderate inhibitory effectiveness against various bacterial strains (Rehman et al., 2018).

Enzyme Inhibition

Furthermore, the enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), is another significant application. This is pivotal in the search for therapeutic agents against diseases like Alzheimer’s. Compounds derived from ethyl piperidine-4-carboxylate have shown promising AChE and butyrylcholinesterase (BChE) inhibitory activities, suggesting their utility in designing drugs to manage neurodegenerative conditions. Molecular docking studies further validate these compounds' potential, indicating their effective binding with AChE and BChE proteins, which correlates with their antienzymatic activities (Khalid, Rehman, & Abbasi, 2014).

特性

IUPAC Name |

ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S2/c1-2-20-13(17)9-3-5-15(6-4-9)22(18,19)10-7-11(12(14)16)21-8-10/h7-9H,2-6H2,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWOALOPNAUBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)